6-methyl-1H-purin-2-amine

Description

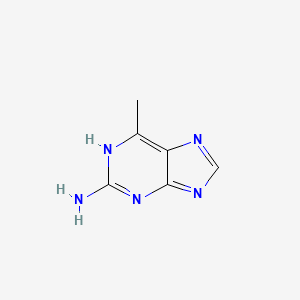

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWWNHLDHNSVSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=N2)N=C(N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=N2)N=C(N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Purine Nucleobase Chemistry and Metabolism

Purines, a class of nitrogen-containing heterocyclic aromatic compounds, are fundamental to all life, forming the basis of two of the four nucleobases in DNA and RNA: adenine (B156593) and guanine (B1146940). nih.gov The metabolism of purines involves complex pathways for both their synthesis de novo and their salvage from degradation products. Within this framework, 6-methyl-1H-purin-2-amine, often referred to as N6-methyladenine (6mA or m6A) in biological literature, represents a key modification of the adenine scaffold. wikipedia.orgbiorxiv.org

The methylation of the adenine base is a critical biochemical modification. In prokaryotes, N6-methyladenine is a well-established component of restriction-modification systems, where it serves to distinguish host DNA from foreign DNA, thereby protecting the host from its own restriction enzymes. nih.govoup.comelifesciences.orgasm.org

In eukaryotes, the metabolic landscape of 6-methyl-1H-purin-2-amine is more complex and has been a subject of intense research. The methylation is primarily catalyzed by a class of enzymes known as N6-adenine-specific DNA methyltransferases (methyltransferases or "writers"). nih.govpnas.org Conversely, the removal of this methyl group is carried out by demethylases ("erasers"), such as members of the AlkB family of dioxygenases (e.g., ALKBH5) and certain TET-family proteins. biorxiv.orgplos.orgfrontiersin.orgoup.com The dynamic interplay between these enzymes regulates the levels of 6-methyl-1H-purin-2-amine within the cell, suggesting it is a transient and actively managed epigenetic mark.

The catabolism of 6-methyl-1H-purin-2-amine can also occur through deamination. Specific enzymes, identified as 6-methyladenine (B55543) deaminases, can convert N6-methyladenine to hypoxanthine (B114508). nih.govportlandpress.comacs.org This positions the compound at a crossroads of purine (B94841) metabolism, linking it to the salvage pathways that can recycle purine bases.

Significance As a Methylated Purine Analog in Molecular Biology Studies

The unique properties of 6-methyl-1H-purin-2-amine have made it an invaluable tool in molecular biology, enabling researchers to probe and understand intricate cellular mechanisms.

Its primary significance lies in its role as an epigenetic and epitranscriptomic mark. The presence of a methyl group on the adenine (B156593) base can alter the local structure of DNA and RNA, influencing the binding of proteins and consequently modulating gene expression. Current time information in West Northamptonshire, GB.acs.org In DNA, N6-methyladenine has been associated with active transcription and can influence nucleosome positioning. biorxiv.orgfrontiersin.org In RNA, N6-methyladenosine is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in RNA processing, stability, and translation, mediated by specific "reader" proteins that recognize the methylated base. wikipedia.org

The study of DNA and RNA containing 6-methyl-1H-purin-2-amine provides insights into the fundamental processes of DNA replication, repair, and transcription. For instance, the presence of N6-methyladenine in a DNA template has been shown to cause site-specific pausing of RNA polymerase II during transcription. acs.orgnih.gov

Furthermore, synthetic oligonucleotides incorporating 6-methyl-1H-purin-2-amine are used as probes to study the binding specificity and activity of proteins that interact with methylated nucleic acids, including the "writer," "eraser," and "reader" proteins of the m6A pathway. This has been instrumental in characterizing the enzymes involved in its metabolism.

Interdisciplinary Research Landscape for Purine Compounds

De Novo Synthesis Pathways for Purine Core Structures

The de novo synthesis of the purine core, a fundamental process in organic chemistry, involves the construction of the characteristic fused pyrimidine and imidazole (B134444) ring system from simple, acyclic precursors. Unlike the biological pathway which utilizes enzymes and simple molecules like amino acids and carbon dioxide nih.govutah.edu, chemical de novo syntheses offer versatile routes to a wide array of purine analogues.

Historically, the Traube purine synthesis has been a cornerstone method, typically starting from a 4,5-diaminopyrimidine (B145471). This pyrimidine derivative is reacted with a source for the final carbon atom (C8), such as formic acid or its derivatives, to facilitate the closure of the imidazole ring.

More contemporary approaches have expanded the repertoire of starting materials and reaction cascades. rsc.orgrsc.org Methodologies commencing from imidazole derivatives, for instance, build the pyrimidine ring onto the existing imidazole core. Other strategies employ precursors like diaminomaleonitrile (B72808) or urea (B33335) derivatives, which undergo a series of condensation and cyclization reactions to yield the purine scaffold. rsc.orgrsc.org These pathways often involve multi-step sequences and require careful control of reaction conditions to achieve the desired regioselectivity and yield of the final purine structure. The choice of pathway is often dictated by the desired substitution pattern on the final purine ring.

Targeted Functionalization and Derivatization Strategies

Once the purine core is established, targeted functionalization is employed to introduce specific substituents at various positions on the ring system. This is crucial for fine-tuning the properties of the molecule. A variety of chemical transformations are utilized to modify the purine nucleus, including halogenation, alkylation, and amination. rsc.orgrsc.org Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of functional groups onto the purine ring without the need for pre-functionalized starting materials. researchgate.netrsc.org

Amination Reactions in Purine Synthesis

The introduction of amino groups is a key transformation in purine chemistry. Amination can be achieved through several strategies. rsc.orgrsc.org A prevalent method involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, on the purine ring with an amine source. rsc.orgd-nb.info For example, a chloropurine can be reacted with ammonia (B1221849) or a primary or secondary amine to install an amino group.

Direct C-H amination represents a more atom-economical approach, avoiding the pre-installation of a leaving group. acsgcipr.orgnih.gov These reactions often proceed via radical mechanisms or are catalyzed by transition metals, enabling the direct formation of a C-N bond at a specific position on the purine core. acsgcipr.orgacs.org

Introduction of Methyl Groups via Specific Reaction Conditions

The installation of methyl groups onto the purine skeleton can be accomplished through various methylation techniques. rsc.orgrsc.org Similar to amination, nucleophilic substitution is a common strategy, where a halogenated purine is treated with a methylating agent.

For the synthesis of 6-methyl-1H-purin-2-amine, a key transformation is the introduction of a methyl group at the C6 position. This can be achieved through cross-coupling reactions. For instance, a 6-halopurine derivative can be reacted with an organometallic reagent, such as a methyl Grignard reagent or a methylboronic acid derivative (in a Suzuki coupling), in the presence of a suitable catalyst to form the C-C bond.

Synthesis of 6-Methyl-1H-purin-2-amine from Precursor Purine Derivatives

The synthesis of 6-methyl-1H-purin-2-amine is often more efficiently achieved by modifying an existing purine structure rather than through a multi-step de novo synthesis.

Utilizing 2-Amino-6-chloropurine (B14584) as a Key Intermediate

A widely adopted and efficient strategy for synthesizing 6-substituted 2-aminopurines, including 6-methyl-1H-purin-2-amine, employs 2-amino-6-chloropurine as a versatile starting material. d-nb.inforedalyc.orgresearchgate.net The chlorine atom at the C6 position is highly susceptible to nucleophilic displacement, making it an excellent handle for introducing a variety of functional groups. d-nb.inforesearchgate.net

The synthesis of the target compound can be accomplished by reacting 2-amino-6-chloropurine with a methylating agent. A common approach is the use of organometallic cross-coupling reactions. For example, a palladium-catalyzed Suzuki or Stille coupling reaction with a suitable methyl-containing reagent can effectively replace the chlorine atom with a methyl group.

Table 1: Synthetic Approaches Utilizing 2-Amino-6-chloropurine

| Reaction Type | Methylating Agent | Catalyst/Conditions | Reference |

|---|---|---|---|

| Suzuki Coupling | Methylboronic acid | Pd catalyst, base | General methodology |

| Stille Coupling | Methyltributyltin | Pd catalyst | General methodology |

This table presents generalized modern synthetic strategies that can be applied.

Nucleophilic Substitution and Cyclization Approaches

Nucleophilic substitution is the fundamental reaction underpinning the utility of 2-amino-6-chloropurine as a precursor. d-nb.info The electron-withdrawing nature of the purine ring system facilitates the attack of nucleophiles at the C6 position, leading to the displacement of the chloride ion. While direct substitution with a methyl anion is challenging, the cross-coupling methods mentioned previously proceed via a sequence of oxidative addition, transmetalation, and reductive elimination steps, which can be considered a form of formal nucleophilic substitution of the methyl group for the chlorine.

Cyclization reactions are more relevant to the de novo synthesis of the purine ring itself or for creating more complex, fused heterocyclic systems. researchgate.netthieme-connect.de For instance, a 4,5-diaminopyrimidine can be cyclized with a reagent that provides the C8 carbon. researchgate.netthieme-connect.de In the context of derivatizing a pre-formed purine, intramolecular cyclization can occur if a side chain attached to the purine contains a reactive functional group, leading to the formation of an additional ring. mdpi.comnih.gov However, for the direct synthesis of 6-methyl-1H-purin-2-amine from a precursor like 2-amino-6-chloropurine, nucleophilic substitution-based methods are the most direct and commonly employed strategies.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-methyl-1H-purin-2-amine |

| 2-amino-6-chloropurine |

| Formic acid |

| Diaminomaleonitrile |

| Urea |

| Methylboronic acid |

Advancements in the Synthesis and Modification of 6-Methyl-1H-purin-2-amine: A Chemical Perspective

The purine scaffold, a fundamental component of nucleic acids, has long been a focal point in medicinal chemistry due to its inherent biological relevance. Among its numerous derivatives, 6-methyl-1H-purin-2-amine stands out as a key structure in the development of various therapeutic agents. This article delves into the advanced synthetic methodologies and chemical transformations of 6-methyl-1H-purin-2-amine, with a specific focus on the design and synthesis of its novel analogs and derivatives.

Molecular Mechanisms and Biochemical Roles of 6 Methyl 1h Purin 2 Amine

Involvement in DNA Methylation and Epigenetic Regulation

N6-methyladenine (6mA), a methylated purine (B94841), is a significant epigenetic signal in the DNA of various organisms, from bacteria to eukaryotes. nih.govresearchgate.net Unlike the more extensively studied 5-methylcytosine (B146107) (5mC), 6mA adds a methyl group to the sixth position of the purine ring in adenine (B156593) nucleotides. researchgate.net This modification can alter the chemical properties of the nucleoside, destabilizing the DNA helix and influencing its interaction with proteins. nih.gov The presence of 6mA is established by DNA adenine methyltransferase enzymes and can be recognized by specific binding proteins, thereby mediating its regulatory effects. nih.gov

DNA methylation is a critical epigenetic mechanism that modulates gene expression. mdpi.comnih.gov In diverse groups of Proteobacteria, N6-methyladenine (6mA) serves as a key signal for regulating the transcription of specific genes, among other functions like DNA replication and repair. nih.gov The methylation of adenine can influence DNA-protein interactions, which is a fundamental aspect of transcriptional control. nih.gov By marking the parental DNA strand, 6mA helps maintain fidelity after replication and can recruit proteins that either activate or repress gene expression. nih.gov For instance, in some bacterial systems, methylation of GATC sites can prevent the binding of repressor proteins, thereby activating transcription. nih.gov This epigenetic signal is crucial for controlling gene expression related to virulence in pathogenic bacteria and managing the cell cycle. nih.gov

The methylation patterns of adenine in DNA are not random; they are directed by specific enzymes to particular sequences. In many bacteria, DNA adenine methyltransferase (Dam) methylates the adenine within the sequence GATC. nih.gov This specific methylation pattern is essential for various cellular processes, including mismatch repair, regulation of DNA replication, and control of gene expression. nih.govnih.gov The hemimethylated state of GATC sites after replication is a key signal that distinguishes the parental strand from the newly synthesized daughter strand, allowing the repair machinery to correct errors on the new strand. nih.gov This specificity ensures that methylation acts as a precise regulatory signal. The structural effects of methylation, such as lowering the thermodynamic stability of DNA and altering its curvature, can influence the binding of proteins that recognize specific DNA sequences and structures. nih.gov

Role in RNA Modification and Functional Regulation

N6-methyladenosine (m6A) is the most prevalent internal chemical modification found in the messenger RNA (mRNA) and other RNA types in most eukaryotes. nih.govnih.gov This modification is a dynamic and reversible process managed by a set of proteins often referred to as "writers," "erasers," and "readers". nih.govresearchgate.net Writer enzymes, such as METTL3 and METTL14, install the methyl group; eraser enzymes, like FTO and ALKBH5, remove it; and reader proteins, including those from the YTH domain family, recognize the m6A mark and mediate its downstream effects. nih.govnih.gov These effects span nearly all aspects of RNA metabolism, including maturation, splicing, stability, and translation. nih.gov

The m6A modification is not limited to mRNA; it is also found on transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and various non-coding RNAs. frontiersin.org The presence of m6A in these structural RNAs suggests its role in fundamental cellular processes. For example, modifications in tRNA are critical for its proper folding, stability, and decoding function during protein synthesis. While the precise roles of m6A in tRNA and rRNA are still being fully elucidated, they are believed to contribute to the efficiency and fidelity of translation. nih.gov The enzymes responsible for methylation operate at the polynucleotide level, indicating that the modification occurs after the RNA has been transcribed. researchgate.net

The functional consequences of m6A modification are largely determined by the "reader" proteins that bind to it. nih.gov The YTHDF protein family is a key group of m6A readers with distinct functions. YTHDF2 is known to decrease the stability of m6A-modified mRNA by targeting it for degradation. nih.govnih.gov In contrast, YTHDF1 actively promotes the translation of its target mRNAs. nih.govnih.gov It achieves this by interacting with translation initiation factors, effectively increasing the rate of protein synthesis from the modified transcripts. nih.gov This dual system of regulation allows for a rapid and dynamic control of gene expression; m6A can mark transcripts for either efficient protein production or swift removal, depending on the cellular context and the specific reader proteins involved. nih.gov Knocking down the m6A methyltransferase METTL3 leads to a decrease in the translation efficiency of target transcripts, confirming that this process is m6A-dependent. nih.gov

| Reader Protein | Primary Function | Effect on mRNA |

| YTHDF1 | Promotes Translation | Increases protein synthesis efficiency |

| YTHDF2 | Promotes Degradation | Decreases mRNA stability and lifetime |

| YTHDF3 | Works with YTHDF1/2 | Affects translation and decay |

| YTHDC1 | Splicing Regulation | Modulates pre-mRNA splicing |

| HNRNPC | pre-mRNA Processing | Involved in mRNA processing and maturation |

Modulation of Cellular Signaling Pathways

By regulating the expression of a vast number of genes at the post-transcriptional level, m6A modifications are deeply implicated in the modulation of various cellular signaling pathways. nih.gov The stability and translation of mRNAs encoding key signaling proteins, such as transcription factors and proto-oncogenes, can be controlled by their m6A status. nih.gov For example, the m6A reader YTHDF2 has been found to regulate glucose metabolism in glioblastoma by stabilizing the mRNA of the proto-oncogene MYC. nih.gov

Furthermore, m6A modification is involved in pathways related to cell differentiation, cell cycle progression, and cellular responses to stress. nih.gov In the nervous system, m6A plays a crucial role in neuronal development, synaptic plasticity, and axonal regeneration by allowing for the rapid translation of necessary mRNAs. nih.gov Purinergic signaling, which involves signaling molecules like ATP and adenosine (B11128), is another area where RNA modification may play a role, as the metabolism and reception of these signals are controlled by enzymes and receptors whose expression can be regulated by m6A. nih.gov The dynamic nature of m6A allows cells to rapidly adjust their signaling networks in response to environmental cues, highlighting its importance in maintaining cellular homeostasis and function. nih.gov

Influence on Cell Growth, Differentiation, and Metabolism

While specific research detailing the effects of 6-methyl-1H-purin-2-amine on cell growth, differentiation, and metabolism is limited, the activities of closely related purine analogs offer a potential framework for its expected biological roles. Purine analogs frequently function as antimetabolites, interfering with the synthesis and metabolism of natural purines essential for cell proliferation.

For instance, the related compound 6-mercaptopurine (B1684380) (6-MP) is known to inhibit de novo purine synthesis and interfere with the production of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). oncotarget.com Another analog, 6-methylpurine (B14201) (which lacks the 2-amino group), has been shown to be toxic to various cell lines by inhibiting the synthesis of proteins, RNA, and DNA after being converted to its ribonucleoside triphosphate form. nih.gov These analogs are often metabolized into fraudulent nucleotides, which are then incorporated into nucleic acids, disrupting their function and halting replication and transcription. Given its structural similarity, 6-methyl-1H-purin-2-amine may exert influence on cellular proliferation and metabolism through analogous mechanisms, although specific studies are required for confirmation.

Pathways Mediated by Purine Analogs

Purine analogs primarily exert their effects by targeting the pathways of purine metabolism. These pathways are broadly divided into two categories: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles purine bases from nucleotide degradation.

Many purine analogs act as substrates or inhibitors for key enzymes in these pathways. A critical enzyme in the purine salvage pathway is Purine Nucleoside Phosphorylase (PNP), which catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.gov Some purine analogs are activated to their cytotoxic forms by enzymes like PNP. nih.govnih.gov For example, tumor cells transfected with the E. coli PNP gene can convert non-toxic prodrugs like 6-methylpurine-2'-deoxyriboside into the highly cytotoxic base 6-methylpurine. nih.gov As a 2,6-substituted purine, 6-methyl-1H-purin-2-amine is a candidate for interaction with enzymes like PNP, potentially acting as an inhibitor or a substrate, thereby disrupting the cellular pool of nucleosides and nucleotides required for nucleic acid synthesis. nih.govresearchgate.net The 2-amino group, in particular, is a critical recognition element for many enzymes and can significantly influence the binding and reactivity of the purine analog. psu.edu

Protein-Ligand Interactions and Enzyme Binding Affinity

The biological activity of 6-methyl-1H-purin-2-amine is dictated by its ability to bind to target proteins, most notably enzymes involved in purine metabolism. The affinity and specificity of these interactions are governed by a combination of non-covalent forces and the three-dimensional structure of the enzyme's active site.

Non-Covalent Interactions with Target Proteins

The binding of purine analogs to enzyme active sites is stabilized by a network of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability of the protein-ligand complex. Key non-covalent interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on the binding of various 2,6-substituted purines to Purine Nucleoside Phosphorylase (PNP) from Helicobacter pylori reveal a conserved binding mode within the enzyme's active site. nih.govresearchgate.net The purine ring system is typically anchored through hydrogen bonds between its nitrogen atoms and amino acid residues in the active site. The 2-amino group of 6-methyl-1H-purin-2-amine is a crucial hydrogen bond donor, a feature known to be critical for specific recognition in other systems. psu.edu The 6-methyl group, being hydrophobic, likely engages in favorable van der Waals or hydrophobic interactions with nonpolar residues within a corresponding sub-pocket of the active site.

Table 1: Potential Non-Covalent Interactions of 6-Methyl-1H-purin-2-amine with a Target Enzyme (e.g., PNP)

| Interaction Type | Ligand Group | Potential Protein Partner (Amino Acid Residues) |

|---|---|---|

| Hydrogen Bond (Donor) | 2-amino group | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond (Acceptor) | N1, N3, N7 of Purine Ring | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interaction | 6-methyl group | Leucine, Isoleucine, Valine, Phenylalanine |

Structural Basis of Binding and Allosteric Modulation

The structural basis for the binding of purine analogs has been elucidated through X-ray crystallography of enzyme-inhibitor complexes. For the family of nucleoside phosphorylases, the active site is composed of adjacent binding pockets for the purine base and the ribose/phosphate group. nih.gov Crystal structures of H. pylori PNP with various 2,6-substituted purine inhibitors show that these ligands occupy the base-binding site, which is formed by residues from a central β-sheet and interconnecting loops. nih.govresearchgate.net The specificity is determined by the precise shape and chemical nature of this pocket, which accommodates substituents at the C2 and C6 positions of the purine ring. researchgate.net The binding of an inhibitor can induce or stabilize a particular conformation of the enzyme, leading to inhibition of its catalytic activity.

Allosteric modulation refers to the regulation of a protein's activity by a modulator binding to a site topographically distinct from the primary active (orthosteric) site. wikipedia.orglongdom.org This binding event causes a conformational change that alters the affinity or efficacy of the orthosteric ligand. wikipedia.orglongdom.org While allosteric modulation is a known mechanism for some purine and pyrimidine (B1678525) receptors, nih.gov there is currently no specific evidence in the scientific literature to suggest that 6-methyl-1H-purin-2-amine functions as an allosteric modulator. Its mechanism of action is more likely associated with direct competitive or non-competitive inhibition at the active site of target enzymes.

Enzymatic Metabolism and Biochemical Interactions of 6 Methyl 1h Purin 2 Amine

Interactions with Purine (B94841) Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylases (PNPs) are critical enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of the N-glycosidic bond of purine nucleosides to yield the corresponding purine base and (deoxy)ribose-1-phosphate. A significant distinction exists between bacterial and human PNPs in terms of substrate specificity, which has been exploited in therapeutic strategies.

Substrate Recognition and Kinetic Profiles with Bacterial PNPs (e.g., E. coli PNP)

This broad acceptance is crucial for the activation of certain prodrugs. For instance, the nucleoside of the closely related analogue, 6-methylpurine (B14201) (which lacks the 2-amino group), is an excellent substrate for E. coli PNP. nih.gov The enzyme efficiently cleaves 6-methylpurine deoxyriboside (MEP) to release the cytotoxic base 6-methylpurine. nih.gov This activity stems from a key structural feature in the active site that accommodates the 6-amino group of adenosine (B11128) and its analogues. nih.gov Given this promiscuity, it is plausible that a nucleoside of 6-methyl-1H-purin-2-amine would also be recognized by E. coli PNP, though experimental verification is needed.

Comparative Analysis with Human PNP Specificity

In stark contrast to bacterial enzymes, human purine nucleoside phosphorylase (hPNP) is a trimeric enzyme with a much narrower substrate specificity. nih.gov Human PNP preferentially catalyzes the phosphorolysis of 6-oxopurine nucleosides, such as inosine (B1671953) and guanosine, and their deoxy-analogues. uniprot.orgprospecbio.com It does not effectively process 6-aminopurine nucleosides like adenosine or its derivatives. nih.gov

This specificity is determined by a single amino acid difference in the active site. In E. coli PNP, an aspartic acid residue (Asp204) forms a hydrogen bond with the 6-amino group of adenosine, allowing it to bind and be cleaved. nih.gov In human PNP, a corresponding asparagine residue prevents this interaction, thus excluding 6-aminopurines as substrates. Consequently, nucleosides of 6-methylpurine are not substrates for human PNP, rendering them non-toxic to human cells in the absence of the bacterial enzyme. nih.govmdpi.com This fundamental difference forms the basis of gene-directed enzyme prodrug therapy (GDEPT). Based on this mechanism, a nucleoside of 6-methyl-1H-purin-2-amine, which contains a modified 6-position, would not be expected to be a substrate for human PNP.

| Enzyme Type | Quaternary Structure | Accepted Substrates (Based on Purine Base) | Example Substrates | Key Active Site Feature |

|---|---|---|---|---|

| Bacterial PNP (e.g., E. coli) | Hexameric | 6-Oxopurines and 6-Aminopurines | Inosine, Guanosine, Adenosine, 6-Methylpurine Deoxyriboside | Accommodates 6-amino group (e.g., Asp204) nih.gov |

| Human PNP | Trimeric | 6-Oxopurines only | Inosine, Guanosine uniprot.org | Does not accommodate 6-amino group nih.gov |

Role as a Potential Enzyme Inhibitor or Modulator

There is no direct evidence in the scientific literature to suggest that 6-methyl-1H-purin-2-amine acts as an inhibitor or modulator of purine nucleoside phosphorylase. However, its structural analogue, 6-methylpurine, has been identified as a PNP inhibitor. scbt.com PNP inhibitors are a class of compounds designed to block the active site of the enzyme, thereby disrupting the purine salvage pathway. scbt.com Such inhibition can lead to an accumulation of nucleosides, which has therapeutic applications in T-cell mediated diseases. nih.govnih.gov Given that 6-methylpurine exhibits inhibitory activity, it is conceivable that 6-methyl-1H-purin-2-amine could also interact with the active site, but its potential as an inhibitor remains to be experimentally determined.

Metabolism by Other Purine Salvage and Degradation Enzymes

Beyond PNP, other enzymes of the purine salvage and degradation pathways are critical to the metabolism of purine analogues. The primary salvage enzymes are adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

While the metabolic fate of 6-methyl-1H-purin-2-amine has not been specifically detailed, the metabolism of its analogue, 6-methylpurine (MeP), is well-documented. MeP is activated to its cytotoxic nucleotide form by the action of adenine phosphoribosyltransferase (APRT) . nih.gov This enzyme salvages adenine by transferring a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP), and it recognizes MeP as a substrate.

The presence of the 2-amino group on 6-methyl-1H-purin-2-amine makes it structurally analogous to guanine (B1146940). This suggests a potential interaction with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , the enzyme responsible for salvaging guanine and hypoxanthine (B114508). It is known that the anti-leukemic drug 6-thioguanine (B1684491) is converted to its active form by HGPRT. One of the inactive metabolites of 6-thioguanine is 2-amino-6-methylpurine, indicating that this compound exists within metabolic pathways linked to thiopurines. up.ac.za

Degradation of purines often involves the enzyme xanthine (B1682287) oxidase , which catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Thiopurines like 6-thioguanine can be inactivated by xanthine oxidase. up.ac.za It is possible that 6-methyl-1H-purin-2-amine could also be a substrate for this enzyme, leading to its degradation and inactivation, though this has not been confirmed.

Enzymatic Pathways Leading to and from 6-Methyl-1H-purin-2-amine

Specific enzymatic pathways for the de novo synthesis of 6-methyl-1H-purin-2-amine have not been described in the literature. This compound is not a standard component of endogenous purine metabolism. However, it has been identified as an inactive metabolite resulting from the enzymatic breakdown of the cancer therapeutic agent 6-thioguanine. up.ac.za The conversion of 6-thioguanine to 2-amino-6-methylpurine is mediated by the enzyme thiopurine S-methyl transferase. up.ac.za This indicates an enzymatic route to the compound from a precursor drug.

Enzymatic pathways from 6-methyl-1H-purin-2-amine would likely involve the purine salvage and degradation routes mentioned previously (Section 5.2). If recognized by HGPRT, it would be converted into a nucleotide and enter the purine nucleotide pool. If acted upon by xanthine oxidase, it would be catabolized.

Investigation of Prodrug Activation Mechanisms for Purine Derivatives

The differential substrate specificity between bacterial and human PNPs provides a powerful platform for gene-directed enzyme prodrug therapy (GDEPT), a strategy designed to selectively generate cytotoxic drugs within cancer cells. oncohemakey.com While no GDEPT systems specifically utilizing 6-methyl-1H-purin-2-amine have been reported, the system based on its close analogue, 6-methylpurine, serves as a quintessential example of this approach. nih.govnih.gov

The strategy involves two key components:

The Gene/Enzyme: A gene encoding E. coli PNP is delivered specifically to tumor cells, which then express the bacterial enzyme. nih.govoncohemakey.com

The Prodrug: A non-toxic purine nucleoside prodrug, 6-methylpurine deoxyriboside (MeP-dR), is administered systemically. nih.govmdpi.com

Because human PNP cannot process MeP-dR, the prodrug remains inert in healthy tissues. mdpi.com However, within the tumor cells expressing E. coli PNP, the enzyme cleaves MeP-dR to release the highly toxic purine base, 6-methylpurine. nih.govnih.gov This active drug can then kill the tumor cell. A significant advantage of this system is the potent "bystander effect"; the liberated 6-methylpurine is a small, diffusible molecule that can exit the producer cell and kill neighboring, unmodified cancer cells, amplifying the therapeutic effect. mdpi.comoncohemakey.com This mechanism is effective against both dividing and non-dividing cells. nih.gov

| Component | Description | Role in Therapy |

|---|---|---|

| Enzyme | E. coli Purine Nucleoside Phosphorylase (PNP) | Selectively expressed in tumor cells to activate the prodrug. oncohemakey.com |

| Prodrug | 6-Methylpurine Deoxyriboside (MeP-dR) | A non-toxic nucleoside that is a specific substrate for the bacterial PNP but not human PNP. nih.govmdpi.com |

| Active Drug | 6-Methylpurine (MeP) | A cytotoxic purine base released by enzymatic cleavage within the tumor. nih.gov |

| Mechanism of Action | MeP is converted by APRT to a toxic nucleotide, disrupting cellular processes. nih.gov It can also diffuse to kill nearby tumor cells (bystander effect). mdpi.com | Localized cancer cell killing with reduced systemic toxicity. |

This well-established prodrug activation mechanism for a close structural analogue highlights a potential therapeutic strategy that could, in principle, be adapted for derivatives of 6-methyl-1H-purin-2-amine.

Advanced Analytical and Spectroscopic Characterization in Research Settings

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives due to its high resolution and sensitivity.

Developing a robust HPLC method is critical for the accurate analysis of 6-methyl-1H-purin-2-amine. Method development often involves optimizing several parameters to achieve efficient separation from impurities and related compounds. Key considerations include the choice of stationary phase (the column), mobile phase composition, and detector settings.

For purine analysis, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) with a polar mobile phase. A typical mobile phase might consist of a buffer, such as ammonium formate or phosphate, mixed with an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a crucial parameter, as it affects the ionization state of the purine and thus its retention on the column. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to separate a wide range of purine metabolites with varying polarities.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the comprehensive analysis of purine and pyrimidine (B1678525) metabolic pathways creative-proteomics.com. Optimized LC-MS/MS methods can achieve low limits of detection, often in the nanomolar range creative-proteomics.com.

Table 1: Illustrative HPLC Method Parameters for Purine Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Elution of analytes |

| Gradient | 5% B to 95% B over 20 minutes | To separate compounds with a range of polarities |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape |

| Detection | UV at 260 nm | Purine rings have strong UV absorbance at this wavelength |

| Injection Volume | 10 µL | Amount of sample introduced into the system |

| Column Temp. | 30 °C | Ensures reproducible retention times |

Beyond analytical quantification, HPLC is also used for preparative separations, where the goal is to isolate a pure compound from a mixture. By scaling up the column size and injection volume, significant quantities of 6-methyl-1H-purin-2-amine can be purified for further studies.

In pharmacokinetic research, HPLC is essential for measuring the concentration of a drug or metabolite in biological fluids like plasma or urine over time. This data helps to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The high sensitivity and specificity of HPLC-MS/MS make it particularly well-suited for these studies, allowing for the detection of low concentrations of the analyte in complex biological matrices nih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like many purine derivatives, a derivatization step is often required to increase their volatility. This typically involves reacting the analyte with a reagent to form a more volatile derivative.

Once volatilized, the sample is separated by the gas chromatograph and then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to spectral libraries escholarship.orgescholarship.org. GC-MS is particularly useful for identifying unknown components in a mixture and can provide quantitative information when used with appropriate standards. The Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method, for instance, can be used to predict 70 eV electron ionization mass spectra from a given molecular structure, aiding in the identification of compounds not present in experimental libraries escholarship.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-methyl-1H-purin-2-amine, one would expect to see distinct signals for the methyl protons, the aromatic proton on the purine ring, and the amine protons. The chemical shifts (δ) of these protons are indicative of their electronic environment.

¹³C NMR (Carbon NMR) provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton.

The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR techniques (like COSY and HSQC), allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule. Experimental NMR data can be complemented with density functional theory (DFT) calculations to provide further insights into the tautomeric and conformational equilibria of purine derivatives nih.gov.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 6-methyl-1H-purin-2-amine

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~161 |

| C4 | - | ~154 |

| C5 | - | ~117 |

| C6 | - | ~158 |

| C8 | ~7.8 | ~139 |

| CH₃ | ~2.5 | ~12 |

| NH₂ | ~6.0 | - |

| NH (ring) | ~12.5 | - |

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). This technique provides a highly specific molecular formula, which is a critical piece of evidence in confirming the identity of a compound. For 6-methyl-1H-purin-2-amine (C₆H₇N₅), the expected exact mass can be calculated and compared to the experimentally determined value, providing strong confirmation of its identity nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by specific molecular vibrations. Each functional group (e.g., N-H, C-H, C=N) has a characteristic absorption frequency.

For 6-methyl-1H-purin-2-amine, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amine and imidazole (B134444) ring, typically appearing as broad bands in the 3100-3500 cm⁻¹ region.

C-H stretching of the methyl group and the aromatic ring, appearing around 2850-3100 cm⁻¹.

C=N and C=C stretching from the purine ring, which would show absorptions in the 1500-1680 cm⁻¹ region.

N-H bending , which would be observed in the 1550-1650 cm⁻¹ region.

These characteristic bands provide corroborating evidence for the presence of the key functional groups within the molecule acs.orgpressbooks.pub.

Table 3: Characteristic IR Absorption Frequencies for 6-methyl-1H-purin-2-amine

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3100 - 3500 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ring (C=N, C=C) | Stretch | 1500 - 1680 |

| Amine (N-H) | Bend | 1550 - 1650 |

X-ray Crystallography for Solid-State Structure Determination (as applied to related purines)

The study of purine derivatives by X-ray diffraction reveals how substituents on the purine core influence the crystal packing and intermolecular interactions, such as hydrogen bonding. These interactions are fundamental to the biological activity and physical properties of these molecules. For instance, the crystal structure of a 6-oxy purine derivative was determined to be part of the triclinic crystal system with a P-1 space group. nih.govacs.org This analysis was instrumental in confirming the tautomeric form of the molecule, demonstrating that a hydrogen atom is bonded to the N1 atom on the purine ring. nih.govacs.orgnih.gov Such determinations are vital for computational studies and drug design. nih.govnih.gov

In another example, the crystal structure of 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine, an immunosuppressant drug, was found to be monoclinic with a P21/c space group. ias.ac.in The analysis revealed that the molecule crystallizes in the N(9)-H tautomer form and forms hydrogen-bonded dimers. ias.ac.in The study of crystalline purine itself has shown that intermolecular interactions can lead to anisotropic thermal expansion, highlighting the importance of the hydrogen-bond pattern in the crystal lattice. nih.gov

Furthermore, advanced techniques like three-dimensional electron diffraction (3D-ED) have been used to elucidate the crystal structure of purine bases like xanthine (B1682287) when traditional X-ray crystallography is challenging due to small crystal size. cam.ac.ukchemrxiv.org The analysis of xanthine revealed a P21/c space group and a two-dimensional hydrogen-bonded network. cam.ac.uk

The data obtained from these crystallographic studies on related purines provide a foundational understanding of how these molecules organize in the solid state. This information is critical for predicting the structure and properties of other purine derivatives.

Table 1: Crystallographic Data for Related Purine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| 6-oxy purine derivative nih.govacs.org | Triclinic | P-1 | 7.2840 | 8.9089 | 13.7793 | 90 | 76.153 | 90 |

| 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine ias.ac.in | Monoclinic | P21/c | 4.488 | 31.886 | 8.067 | 90 | 105.99 | 90 |

| Xanthine cam.ac.uk | Monoclinic | P21/c | - | - | - | - | - | - |

Applications in Chemical Biology and Future Research Directions

Development of Novel Purine-Based Scaffolds for Drug Discovery Leads

The purine (B94841) core is considered a "privileged scaffold" in drug discovery due to its prevalence in essential biomolecules and its ability to interact with a wide range of biological targets. rsc.org Numerous purine derivatives have been investigated for their therapeutic potential across various diseases, including cancer, viral infections, and autoimmune disorders. nih.gov The development of purine-based compounds has led to significant advances in medicinal chemistry. nih.gov

The 2-amine-9H-purine scaffold, closely related to 6-methyl-1H-purin-2-amine, has been identified as a template for developing potent ligands for bromodomains, which are key epigenetic readers. acs.org This highlights the potential of using 6-methyl-1H-purin-2-amine as a starting point for creating new drug candidates. Its structure can be systematically modified to optimize binding affinity and selectivity for various therapeutic targets, including kinases, G-protein-coupled receptors, and other enzymes. nih.gov

| Purine Scaffold Derivative | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| Aryl piperazine-purine hybrids | Cancer cells (Huh7, HCT116, MCF7) | Anticancer agents | rsc.org |

| Triazole-hybrid piperidine/pyrrolidine purines | Cancer cells (A549, IMR-32, HCT-15, THP-1) | Anticancer agents | rsc.org |

| 2-amine-9H-purine | BRD9 Bromodomain | Epigenetic regulation | acs.org |

Research on Antimicrobial and Antifungal Activities of Purine Analogs

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Purine analogs have shown promise as a new class of nonclassical antimicrobial agents. researchgate.net They can target essential metabolic pathways in bacteria and fungi, such as purine biosynthesis. nih.gov

Research into various purine derivatives has demonstrated their potential as antimicrobial and antifungal agents. researchgate.net For example, certain 6-oxo and 6-thio purine analogs exhibit inhibitory activity against Mycobacterium tuberculosis. nih.gov Specifically, N9-substitution on the purine ring appears to enhance antimycobacterial activity. nih.gov Furthermore, a new class of purine analogs has been synthesized with demonstrated antifungal activity against the pathogen Cryptococcus neoformans. nih.gov These findings suggest that 6-methyl-1H-purin-2-amine could serve as a scaffold for the development of novel antimicrobial and antifungal drugs.

Potential in Enzyme-Directed Therapies Research (e.g., PNP-based approaches)

Enzyme-directed therapies represent a targeted approach to treating diseases like cancer. One such strategy involves the use of purine nucleoside phosphorylase (PNP). pnptherapeutics.com PNP is a key enzyme in the purine salvage pathway, and its inhibitors can have significant therapeutic effects. scbt.com For instance, PNP inhibitors have been developed as anticancer drugs and have also shown potential for lowering uric acid in certain metabolic disorders. nih.gov

The compound 6-methylpurine (B14201), a close analog of 6-methyl-1H-purin-2-amine, is known to be an inhibitor of PNP. scbt.com In some therapeutic strategies, the E. coli version of PNP is expressed in tumor cells. pnptherapeutics.com This enzyme can then activate a non-toxic prodrug into a potent anticancer agent. researchgate.net The mechanisms of action of toxic purine bases like 6-methylpurine, generated through this approach, involve the inhibition of protein, RNA, and DNA synthesis. nih.gov This highlights the potential of 6-methyl-1H-purin-2-amine and its derivatives in the research and development of enzyme-directed therapies.

Exploration in Synthetic Biology for Modified Nucleic Acid Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area of this field is the creation of modified nucleic acids with novel properties. Chemical modifications to oligonucleotides can enhance their stability, binding affinity, and cellular uptake, which is crucial for therapeutic applications like antisense technology. nih.gov

Purine analogs are valuable tools in this context. For example, 2-Amino Purine is incorporated into oligonucleotides to study their structure and function. genelink.com The modification of oligonucleotides with bridged nucleic acids, such as N-methylguanidine-bridged nucleic acid (GuNA[Me]), has been shown to improve their biophysical properties for antisense applications. nih.gov The synthesis of GuNA[Me] phosphoramidites bearing various nucleobases, including adenine (B156593) and guanine (B1146940), demonstrates the feasibility of incorporating modified purines into synthetic nucleic acids. nih.gov This opens up avenues for exploring 6-methyl-1H-purin-2-amine as a building block for creating novel nucleic acid systems with tailored functions for use in synthetic biology and gene regulation.

Emerging Roles in Diverse Biological Systems and Pathways

The metabolic actions of purine analogs can have profound effects on cellular processes. Studies on 6-methylpurine have shown that it is converted in human cells to its ribonucleoside triphosphate (MeP-R-TP) and is incorporated into both RNA and DNA. nih.gov This incorporation leads to the inhibition of protein, RNA, and DNA synthesis, demonstrating its toxicity to both proliferating and quiescent cells. nih.gov

These findings suggest that 6-methyl-1H-purin-2-amine could play a significant role in various biological pathways. Its ability to be metabolized and incorporated into nucleic acids could be exploited for therapeutic purposes, such as inducing cell death in cancer cells. Further research is needed to fully elucidate the specific cellular pathways affected by 6-methyl-1H-purin-2-amine and to understand its potential as a modulator of biological systems.

Unexplored Reactivity and Derivatization Opportunities for Academic Research

The chemical reactivity of the purine ring system offers numerous opportunities for derivatization, allowing for the synthesis of a wide array of novel compounds for academic and industrial research. The study of substituted purines in strongly basic media has provided insights into their chemical behavior and potential for modification. wur.nl

The 6-methyl-1H-purin-2-amine molecule presents several sites for chemical modification, including the amino group at the 2-position, the methyl group at the 6-position, and the nitrogen atoms of the purine rings. These positions can be targeted for alkylation, acylation, and other chemical transformations to generate a library of new derivatives. Such derivatives could then be screened for a variety of biological activities, providing new leads for drug discovery and new tools for chemical biology research. The synthesis of N-(purin-6-yl)aminopolymethylene carboxylic acids and their conjugates with other molecules has shown promise in generating compounds with high cytotoxic activity against tumor cells. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-methyl-1H-purin-2-amine in laboratory settings?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 6-chloropurine with methylamine. Key steps include:

- Reaction Conditions : Use polar solvents (ethanol or dimethylformamide) with a tertiary amine base (e.g., triethylamine) to facilitate deprotonation and enhance nucleophilicity. Heating at 60–80°C for 4–6 hours ensures complete substitution .

- Purification : Recrystallization from ethanol or chromatography on silica gel (eluent: dichloromethane/methanol 9:1) yields >90% purity.

- Industrial Adaptation : Lab-scale methods differ from industrial processes, which employ continuous flow reactors for higher throughput .

Q. How can 6-methyl-1H-purin-2-amine be purified and characterized using HPLC?

Methodological Answer: Reverse-phase HPLC with a Newcrom R1 column is effective for separation and purity analysis:

Q. What are the common chemical reactions of 6-methyl-1H-purin-2-amine, and how are they optimized?

Methodological Answer: The compound undergoes oxidation, reduction, and substitution:

- Oxidation : Treat with hydrogen peroxide (3% v/v) in acetic acid at 50°C to yield 6-methylpurine-2,8-dione. Monitor via TLC (Rf = 0.3 in ethyl acetate) .

- Substitution : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ at 60°C. Use NMR (¹H, 13C) to confirm N-alkylation at the 9-position .

Advanced Research Questions

Q. How can pharmacokinetic properties of 6-methyl-1H-purin-2-amine derivatives be evaluated?

Methodological Answer:

- In Vitro Assays :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .

- Plasma Protein Binding : Use equilibrium dialysis (PBS pH 7.4, 37°C) followed by HPLC quantification. >90% binding suggests limited bioavailability .

- In Vivo Studies : Administer orally (10 mg/kg) to rodents; collect plasma for pharmacokinetic profiling (Cmax, AUC) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Multi-Technique Validation : Compare ¹H/13C NMR (DMSO-d₆) with X-ray crystallography (SHELXL refinement ). Discrepancies in tautomeric forms (e.g., N7H vs. N9H) may arise due to solvent effects.

- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to predict NMR shifts and match experimental data .

- Statistical Triangulation : Cross-validate using IR, Raman, and mass spectrometry to confirm structural assignments .

Q. What strategies are effective for designing bioactive derivatives of 6-methyl-1H-purin-2-amine?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents at the 2-amino or 6-methyl groups. For example:

- 2-Amino Modifications : Replace with aryl groups (e.g., phenyl) to enhance kinase inhibition (IC50 < 1 µM) .

- 6-Methyl Substitution : Fluorination improves metabolic stability but may reduce solubility .

- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., adenosine receptors). Prioritize compounds with ΔG < -8 kcal/mol .

Q. How can reaction mechanisms for oxidation or alkylation be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via UV-Vis (λ = 280 nm for purine intermediates). Pseudo-first-order kinetics (kobs) reveal rate-determining steps .

- Isotopic Labeling : Use ¹⁵N-labeled methylamine to track substitution pathways via 2D NMR (HSQC) .

- Trapping Intermediates : Quench reactions at 50% completion; isolate intermediates using preparative HPLC and characterize via HRMS .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.